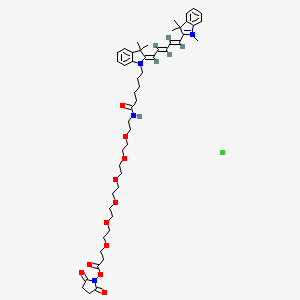

Cy5-PEG6-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cy5-PEG6-NHS ester is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a NHS ester group, which is an amine reactive group. Hydophilic PEG spacer increases solubility in aqueous media. This reagent can be utilized to produce Cyanine-labeled biomolecules for subsequent use such as in vivo research, and drug design related experiments.

Applications De Recherche Scientifique

Hydrogel Formation and Biological Contexts

Cy5-PEG6-NHS ester plays a crucial role in hydrogel formation, particularly in the context of biological applications. Oxo-ester mediated native chemical ligation (OMNCL) utilizing NHS activated oxo-esters and N-cysteine endgroups creates hydrogels rapidly at physiological pH. This process is suitable for in-vitro cell encapsulation and in-vivo implantation. The unique swelling and contracting behavior of these hydrogels, along with their high adhesion to hydrated tissue, make them promising for applications in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

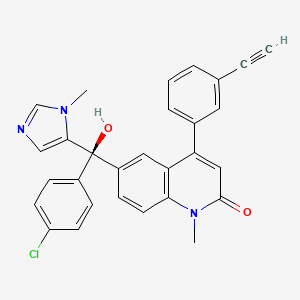

Protein Labeling and Electrophoresis Analysis

Cy5-PEG6-NHS ester is also instrumental in protein labeling for electrophoresis analysis. A method using Cy5 NHS ester pre-labels proteins across a broad concentration range for one-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). This approach facilitates sub-nanogram detection sensitivity and maintains low dye-to-protein ratios, beneficial for accurate protein analysis (Bjerneld et al., 2015).

Enhanced Cell Interactions in Bioactive Hydrogels

In PEG-based hydrogel systems, Cy5-PEG6-NHS ester is used to functionalize bioactive factors with photo-cross-linkable groups. This functionality enhances cell adhesion and spreading in bioactive hydrogels. The study found that reducing the density of PEG linkers on protein backbones during functionalization significantly improved cell-material interactions, highlighting the ester's role in tailoring bioactivity (Browning et al., 2013).

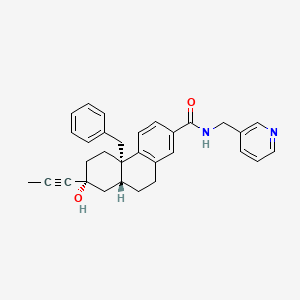

Bone Tissue Imaging

A self-assembled calcium-binding nanoprobe emitting near-infrared fluorescence (NIRF) signal was developed using Cy5.5-labeled dibenzocyclooctyne and azide-polyethylene glycol-NHS ester. This probe shows high affinity for calcium phosphates-containing bone minerals and can visualize intracellular calcium ion levels and normal bone tissues, demonstrating potential for calcium imaging in vitro and in vivo (Lim et al., 2020).

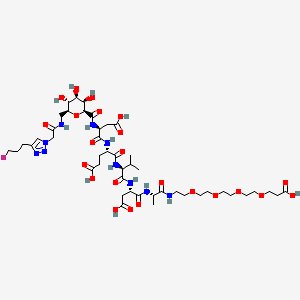

Protein Labeling and Ubiquitin Ligase Mechanisms

Cy5-PEG6-NHS ester is used for site-specific protein labeling, crucial for studying mechanisms like ubiquitin E3 ligase. This specific labeling helps clarify the interaction between ubiquitin E3 ligase WWP2 and its substrates, enhancing our understanding of biochemical pathways (Dempsey et al., 2018).

Propriétés

Formule moléculaire |

C51H71ClN4O11 |

|---|---|

Poids moléculaire |

951.6 |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride |

InChI |

InChI=1S/C51H70N4O11.ClH/c1-50(2)40-16-11-13-18-42(40)53(5)44(50)20-8-6-9-21-45-51(3,4)41-17-12-14-19-43(41)54(45)27-15-7-10-22-46(56)52-26-29-61-31-33-63-35-37-65-39-38-64-36-34-62-32-30-60-28-25-49(59)66-55-47(57)23-24-48(55)58;/h6,8-9,11-14,16-21H,7,10,15,22-39H2,1-5H3;1H |

Clé InChI |

LRPAXAJJSGVXEK-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)C)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>96% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cy5-PEG6-NHS ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

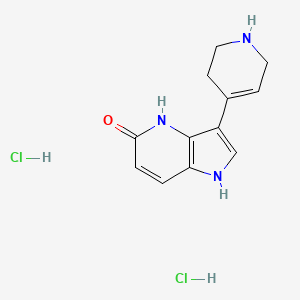

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)

![[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydropyran-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]tetrahydropyran-2-yl]methyl acetate](/img/structure/B606790.png)

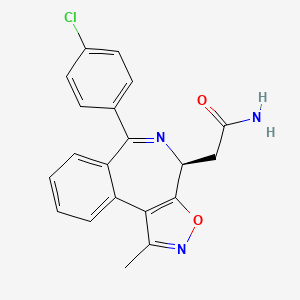

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

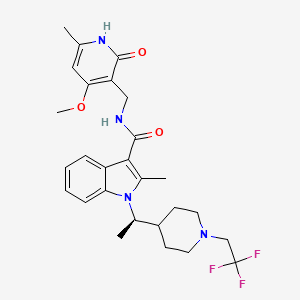

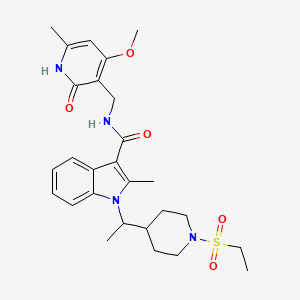

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)